molecular formula C12H12ClN B2370114 4-Chloro-2,6,8-trimethylquinoline CAS No. 87602-66-2

4-Chloro-2,6,8-trimethylquinoline

Cat. No. B2370114
CAS RN: 87602-66-2
M. Wt: 205.69
InChI Key: FGGSFRDVXDCVEI-UHFFFAOYSA-N
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Description

4-Chloro-2,6,8-trimethylquinoline is a chemical compound with the molecular formula C12H12ClN . It has a molecular weight of 205.68 .


Synthesis Analysis

The synthesis of 4-Chloro-2,6,8-trimethylquinoline involves various chemical reactions. Simulated calculations are carried out in the gaseous phase, while experimental data is recorded in the solid phase . The transformation of aldehydes to carboxylic acids is an important reaction in organic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6,8-trimethylquinoline is complex and involves various chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .


Chemical Reactions Analysis

The chemical reactions of 4-Chloro-2,6,8-trimethylquinoline are diverse and complex. It involves various chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .


Physical And Chemical Properties Analysis

4-Chloro-2,6,8-trimethylquinoline is a solid substance . It has a molecular weight of 205.68 g/mol . It has a complexity of 207 and a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Catalytic and Synthetic Applications

  • C–N Coupling via Silver Catalysis : A study by Fotie et al. (2012) demonstrated the synthesis of C,N-linked dimeric 1,2-dihydro-2,2,4-trimethylquinolines through a silver-catalyzed dimerization process. This process effectively catalyzed C–N bond formation under mild conditions and represents a novel approach in the field of direct C–H functionalization.

  • Formation of Complex Quinoline Derivatives : Research by Tkachev et al. (2017) focused on the reaction of 4-chloro-2,7,8-trimethylquinoline with other compounds, leading to the synthesis of complex quinoline derivatives. This work contributes to the understanding of the structural and energetic characteristics of these compounds.

Biological Activity and Medical Research

  • Antiproliferative Properties : Liu et al. (2007) studied N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives synthesized from 4-chloro-6,7,8-trimethoxyquinazoline. They found that these compounds exhibited antiproliferative activities against certain cancer cells, albeit weaker than a standard drug, indicating potential for further exploration in cancer treatment (Liu et al., 2007).

  • Antimicrobial and Antifungal Applications : Murugavel et al. (2017) synthesized a novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one, and evaluated its antimicrobial and antifungal activities. Their results showed the compound to have good to moderate effectiveness against various bacterial and fungal strains, suggesting potential applications in combating microbial infections (Murugavel et al., 2017).

Chemical Research and Development

  • Development of New Quinoline Derivatives : The study by Murugavel et al. (2018) involved the synthesis of novel isomer quinoline derivatives, exploring their structural and spectroscopic characteristics. This research contributes to the ongoing development of new quinoline-based compounds with potential applications in various industrial and medical fields (Murugavel et al., 2018).

Safety And Hazards

4-Chloro-2,6,8-trimethylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4. It is considered a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

4-chloro-2,6,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGSFRDVXDCVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6,8-trimethylquinoline

CAS RN

87602-66-2
Record name 87602-66-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
VI Minkin, SM Aldoshin, VN Komissarov… - Russian chemical …, 2006 - Springer
A new method was developed for the synthesis of functionalized β-tropolones based on acid-catalyzed condensation of 2-methylquinoline derivatives with 3,5-di(tert-butyl)-1,2-…
Number of citations: 30 link.springer.com
VI Minkin, VN Komissarov, VA Kharlanov - Organic Photochromic and …, 2002 - Springer
Valence and prototropic tautomeric reactions are among the most important mechanisms that govern transformations of a broad variety of photochromic organic systems. 1, 2 Until …
Number of citations: 21 link.springer.com
VN Komissarov, EN Gruzdeva, LP Olekhnovich… - Russian chemical …, 1997 - Springer
The reaction of 5-amino-4-chloroquinolines with 4-amino-2,6-di-tert-butylphenol yielded derivatives of spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one, which exhibit photo…
Number of citations: 5 link.springer.com

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